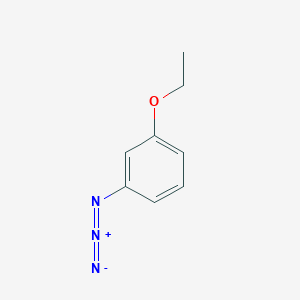
1-Azido-3-ethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-3-ethoxybenzene is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with an ethoxy group (-OCH₂CH₃)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Azido-3-ethoxybenzene can be synthesized through a multi-step process starting from 3-ethoxybenzyl alcohol. The alcohol is first converted to its corresponding halide (e.g., bromide) using reagents such as phosphorus tribromide (PBr₃). The halide is then treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Azido-3-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed:
Substitution: Various substituted benzene derivatives.
Reduction: 3-ethoxyaniline.
Cycloaddition: 1,2,3-triazoles.
Aplicaciones Científicas De Investigación
1-Azido-3-ethoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocycles and as a reagent in click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-azido-3-ethoxybenzene primarily involves the reactivity of the azido group. The azido group is a good nucleophile and can participate in nucleophilic substitution reactions. It can also undergo reduction to form amines, which can further react with various electrophiles. In cycloaddition reactions, the azido group forms a five-membered ring with alkynes, resulting in triazoles .
Comparación Con Compuestos Similares
1-Azido-3-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Azido-4-ethoxybenzene: Similar structure but with the azido group in the para position.
1-Azido-2-ethoxybenzene: Similar structure but with the azido group in the ortho position.
Uniqueness: 1-Azido-3-ethoxybenzene is unique due to the specific positioning of the azido and ethoxy groups, which influences its reactivity and the types of reactions it can undergo. The presence of the ethoxy group can also affect the compound’s solubility and stability compared to its methoxy and other positional isomers .
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
1-azido-3-ethoxybenzene |
InChI |
InChI=1S/C8H9N3O/c1-2-12-8-5-3-4-7(6-8)10-11-9/h3-6H,2H2,1H3 |
Clave InChI |
RZDWXYRBFUUPNX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3s,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B13514114.png)
![{3-[(3-Chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B13514117.png)
![1-Azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B13514125.png)

![Dispiro[3.1.36.14]decan-2-ylmethanamine](/img/structure/B13514144.png)


![Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13514165.png)




![2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid](/img/structure/B13514181.png)
